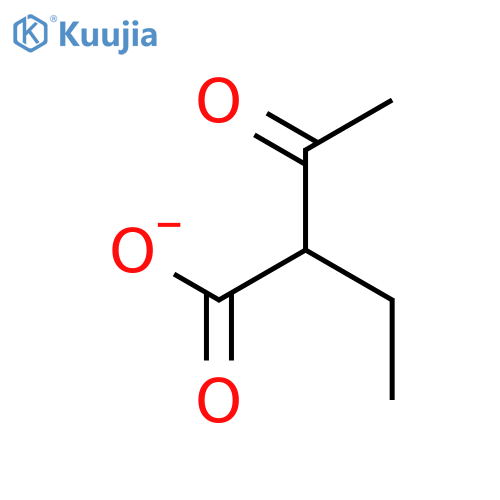Cas no 141-97-9 (Ethyl acetoacetate)
エチルアセト酢酸エステル(Ethyl acetoacetate)は、化学式C6H10O3で表される有機化合物です。カルボン酸エステルに分類され、アセト酢酸エチルとも呼ばれます。この化合物は、反応性の高いケトンとエステル官能基を併せ持つため、有機合成において重要な中間体として広く利用されています。特に、アセト酢酸エステル合成やミカエル付加反応、ノックスベンゲル縮合などの反応において優れた反応性を示します。また、高い純度と安定性を備えており、医薬品、香料、染料などの製造プロセスにおいて信頼性の高い原料として活用されています。

Ethyl acetoacetate structure
商品名:Ethyl acetoacetate
Ethyl acetoacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl acetoacetate
- Acetoacetic ester
- EAA
- Ethyl 3-oxobutanoate
- Ethyl acetylacetate
- Ethyl beta-ketobutyrate
- Ethyl acetoacetate (EAA)
- 3-Oxobutanoic acid ethyl ester
- 3-Oxobutyric acid ethyl ester
- Acetoacetic Acid Ethyl Ester
- Diacetic ester
- Ethyl 3-oxo-butanoate
- Ethyl 3-Oxobutyrate
- ACE
- EAA en
- FEMA 2415
- DIACETIC ETHER
- Ethylacetacetat
- ACETOACETIC ETHER
- 乙酰乙酸乙酯
- diaceticester
- AKOS BBS-00004335
- Butanoic acid, 3-oxo-, ethyl ester
- ethyl acetylacetonate
- acetoacetic acid, ethyl ester
- 3-oxobutanoic acid ethyl ester
- Active acetylacetate
- Ethyl acetyl acetate
- active acetyl acetate
- 3-Oxo-butyric acid ethyl ester
- ethyl-acetoacetate
- Acetoctan ethylnaty
- 1-Ethoxybutane-1,3-dione
- Et
-
- MDL: MFCD00009199
- インチ: 1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
- InChIKey: XYIBRDXRRQCHLP-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C(C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])[H]
- BRN: 385838
計算された属性
- せいみつぶんしりょう: 130.06300
- どういたいしつりょう: 130.062994
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 43.4
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 無色の液体で、芳香があります。
- 密度みつど: 1.029 g/mL at 20 °C(lit.)
- ゆうかいてん: −43 °C (lit.)
- ふってん: 181 °C(lit.)
- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
- 屈折率: n20/D 1.419
- PH値: 4.0 (110g/l, H2O, 20℃)
- ようかいど: 116 g/L (20°C)
- すいようせい: 116 g/L (20 ºC)
- あんていせい: Stable. Incompatible with acids, bases, oxidizing agents, reducing agents, alkali metals. Combustible.
- PSA: 43.37000
- LogP: 0.52860
- マーカー: 3758
- 酸性度係数(pKa): 11(at 25℃)
- FEMA: 2415 | ETHYL ACETOACETATE
- かんど: 湿度に敏感である
- じょうきあつ: 1 mmHg ( 28.5 °C)
- そうたいきょくせい: 0.577
- ようかいせい: 水に微溶解し、有機溶媒に可溶である。25℃の水に12%溶解する、水はアセト酢酸エチルに4.9%溶解した。
Ethyl acetoacetate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 1993
- WGKドイツ:1
- 危険カテゴリコード: R 36:目の刺激。
- セキュリティの説明: S26-S24/25
- RTECS番号:AK5250000
-
危険物標識:

- 危険レベル:3.2
- 危険レベル:3.2
- どくせい:LD50 orally in rats: 3.98 g/kg (Smyth)
- リスク用語:R36
- 包装カテゴリ:III
- 包装等級:III
- 爆発限界値(explosive limit):1.0-54%(V)
- TSCA:Yes
- セキュリティ用語:3.2
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
- 包装グループ:III
Ethyl acetoacetate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl acetoacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E899545-50000mg |
Ethyl Acetoacetate |
141-97-9 | 50g |
$138.00 | 2023-05-18 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12544-2500g |
Ethyl acetoacetate, 99+% |
141-97-9 | 99+% | 2500g |
¥956.00 | 2023-04-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA0649-25g |
Ethyl Acetoacetate |
141-97-9 | >98.0%GC | 25g |
¥160.0 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | 00410-100ML |
Ethyl acetoacetate |
141-97-9 | ≥99.0%(GC) | 100ml |
¥476.18 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | E899545-250g |
Ethyl acetoacetate |
141-97-9 | 250g |
¥2100.00 | 2023-09-15 | ||
| AK Scientific | J54613-4x25g |
Ethyl acetoacetate |
141-97-9 | 98% | 4x25g |
$33 | 2022-10-20 | |
| AK Scientific | D251-4x25g |
Ethyl acetoacetate |
141-97-9 | 99% (GC) | 4x25g |
$44 | 2022-10-20 | |
| Life Chemicals | F1908-0178-5g |
ethyl 3-oxobutanoate |
141-97-9 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E087A-25g |
Ethyl acetoacetate |
141-97-9 | 99% | 25g |
¥54.0 | 2022-10-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A0649-25G |
Ethyl acetoacetate |
141-97-9 | 98% | 25g |
¥160.00 | 2023-09-15 |
Ethyl acetoacetate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:141-97-9)Ethyl acetoacetate
注文番号:A1199212
在庫ステータス:in Stock
はかる:10kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:39
価格 ($):162.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:141-97-9)Ethyl acetoacetate
注文番号:LE1269
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:141-97-9)Ethyl acetoacetate
注文番号:LE9291
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:01
価格 ($):discuss personally
141-97-9 (Ethyl acetoacetate) 関連製品
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 118-61-6(Ethyl salicylate)
- 42858-60-6(Dihydroresorcylic Acid)
- 140-11-4(Benzyl acetate)
- 18709-01-8(2-Oxocyclohexanecarboxylic acid)
- 103-54-8(Cinnamyl acetate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:141-97-9)乙酰乙酸乙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:141-97-9)Ethyl acetoacetate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








